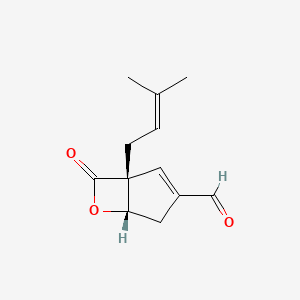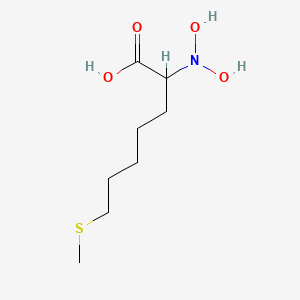
uroporphyrinogen III(8-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uroporphyrinogen III(8-) is an octacarboxylic acid anion obtained by deprotonation of all eight carboxy groups of uroporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a cyclic tetrapyrrole anion and an octacarboxylic acid anion. It is a conjugate base of a uroporphyrinogen III.
Aplicaciones Científicas De Investigación
Production as a Precursor for Cofactors
Uroporphyrinogen III (Urogen III) can be synthesized from 5-aminolevulinic acid (ALA) using thermostable enzymes. This process has potential for the biocatalytic production of vitamin B12, highlighting its role as a precursor for various metabolic tetrapyrroles (Hibino et al., 2013).
Enzymatic Incorporation in Biosynthetic Pathways
Uroporphyrinogen III is crucial in the biosynthetic pathways of heme, chlorophylls, and natural porphyrins. It undergoes an enzymatic conversion during its formation, which is vital for the production of these essential biomolecules (Frydman et al., 1972).
Thermostability and Enzymatic Characteristics
The enzyme responsible for cyclizing the linear tetrapyrrole to Urogen III, isolated from Bacillus subtilis, shows considerable thermostability, which is significant for understanding its role in various organisms. The enzyme’s specific activity and stability are key aspects for further exploration in biochemical studies (Stamford et al., 1995).
Role in Heme Biosynthesis
Research on Urogen III synthase, an enzyme involved in its synthesis, has provided insights into the mechanism of action and its importance in heme biosynthesis. This enzyme's activity is essential for the formation of uroporphyrinogen III, a precursor in the heme biosynthesis pathway (Crockett et al., 1991).
Molecular Cloning and Characterization
The molecular cloning and characterization of Urogen III synthase genes from various sources, including humans, provide a deeper understanding of its role in genetic disorders like congenital erythropoietic porphyria. This research is pivotal for genetic and biochemical studies related to heme biosynthesis disorders (Tsai et al., 1988).
Understanding Biosynthetic Pathways
Studies on Urogen III have also contributed to understanding the biosynthetic pathways of red blood pigments like heme. In-depth exploration of these pathways has led to advancements in synthesizing uroporphyrin analogs, aiding in the diagnosis and therapy of porphyria diseases (Franck, 1982).
Crystal Structure and Mechanism of Action
The crystal structure of human Urogen III synthase has been determined, providing significant insights into the enzyme's conformational flexibility and catalytic mechanism. This research is crucial for understanding the enzymatic conversion process in heme biosynthesis (Mathews et al., 2001).
Propiedades
Nombre del producto |
uroporphyrinogen III(8-) |
|---|---|
Fórmula molecular |
C40H36N4O16-8 |
Peso molecular |
828.7 g/mol |
Nombre IUPAC |
3-[7,12,18-tris(2-carboxylatoethyl)-3,8,13,17-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8 |
Clave InChI |
HUHWZXWWOFSFKF-UHFFFAOYSA-F |
SMILES canónico |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





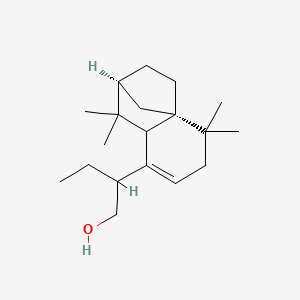

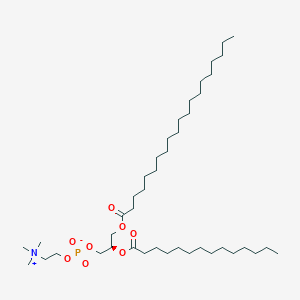
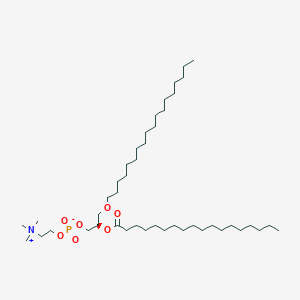
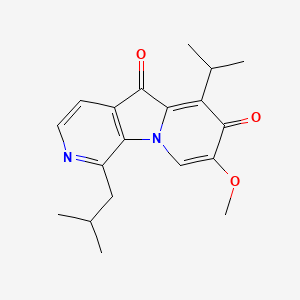
![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
